molecular formula C30H48O4 B12689849 Cyclamiretin D CAS No. 5172-35-0

Cyclamiretin D

Katalognummer: B12689849
CAS-Nummer: 5172-35-0
Molekulargewicht: 472.7 g/mol
InChI-Schlüssel: QKTVVYNZVLXBAT-TVFWEJSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclamiretin D is a triterpenoid saponin, a class of glycosides known for their diverse biological activities. It is derived from natural sources, particularly from plants like Myrsine pellucida and Ardisia japonica

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclamiretin D involves complex organic reactions. One common method includes the acid-catalyzed rearrangement of Cyclamiretin A . The reaction conditions typically involve the use of strong acids like hydrochloric acid or sulfuric acid under controlled temperatures to facilitate the rearrangement process.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as the use of microbial fermentation and plant cell cultures, are being explored to produce this compound more efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclamiretin D undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives, while reduction can yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

Cyclamiretin D has a wide range of applications in scientific research:

Wirkmechanismus

Cyclamiretin D exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, leading to increased permeability and potential cytotoxic effects. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Vergleich Mit ähnlichen Verbindungen

Cyclamiretin D is unique among triterpenoid saponins due to its specific structural features. Similar compounds include:

Eigenschaften

CAS-Nummer

5172-35-0

Molekularformel

C30H48O4

Molekulargewicht

472.7 g/mol

IUPAC-Name

(2S,4aS,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carbaldehyde

InChI

InChI=1S/C30H48O4/c1-25(2)21-9-12-28(5)22(27(21,4)11-10-23(25)33)8-7-19-20-15-26(3,17-31)13-14-30(20,18-32)24(34)16-29(19,28)6/h7,17,20-24,32-34H,8-16,18H2,1-6H3/t20-,21-,22+,23-,24+,26-,27-,28+,29+,30+/m0/s1

InChI-Schlüssel

QKTVVYNZVLXBAT-TVFWEJSYSA-N

Isomerische SMILES

C[C@@]1(CC[C@]2([C@@H](C1)C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@H]2O)C)C)(C)C)O)C)CO)C=O

Kanonische SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC(C5(C4CC(CC5)(C)C=O)CO)O)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.